molecular formula C18H26N2O3 B2773155 tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate CAS No. 1422496-62-5

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B2773155
CAS No.: 1422496-62-5
M. Wt: 318.417
InChI Key: FZEQCEDHXUWMFR-UHFFFAOYSA-N
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Description

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is a high-value spirocyclic chemical intermediate extensively utilized in cutting-edge medicinal chemistry and drug discovery campaigns. Its primary research value lies in its role as a synthetically versatile scaffold for constructing complex molecules, particularly for the development of Proteolysis-Targeting Chimeras (PROTACs) [1] . The embedded 2-oxa-6-azaspiro[3.4]octane core provides a three-dimensional, rigid structure that is highly sought after for its ability to improve physicochemical properties and binding selectivity in candidate drug molecules [2] . The benzyl-protected amine and the Boc-protected carbamate are key functional handles that allow for selective deprotection and subsequent derivatization, enabling researchers to efficiently link this fragment to E3 ligase ligands or target protein binders in PROTAC assembly [3] . Consequently, this compound is instrumental for researchers exploring novel induced-proximity modalities and advancing the discovery of next-generation therapeutics targeting previously undruggable proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEQCEDHXUWMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[34]octan-8-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionalities during the synthesis .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) and benzyl (Bn) protecting groups enable selective functionalization of the spirocyclic amine.

Boc Group Removal

The Boc group is cleaved under acidic conditions, liberating the free amine for subsequent reactions.

Reagent Conditions Outcome Yield Source
Trifluoroacetic acid (TFA)Dichloromethane (DCM), rt, 1–2 hrsFree amine (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine)85–95%
HCl in dioxane4M HCl, 0°C to rt, 4 hrsHydrochloride salt of the free amine90%

Benzyl Group Hydrogenolysis

Catalytic hydrogenation removes the benzyl group while preserving the spirocyclic framework.

Catalyst Conditions Outcome Yield Source
Pd/C (10%)H₂ (50 psi), EtOH, 25°C, 12 hrsFree secondary amine (2-oxa-6-azaspiro[3.4]octan-8-amine)78%
Pd(OH)₂/CH₂ (30 psi), AcOH, 40°C, 8 hrsAmine with retained spiro structure82%

Functionalization of the Free Amine

The deprotected amine undergoes diverse reactions to generate pharmacologically relevant derivatives.

Acylation

Reaction with acyl chlorides or anhydrides yields amides:

  • Example : Treatment with acetyl chloride in DCM and triethylamine produces N-acetyl-6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine (yield: 88%) .

Reductive Amination

The amine reacts with aldehydes/ketones under reducing conditions:

Substrate Reducing Agent Conditions Product Yield Source
FormaldehydeNaBH₃CNMeOH, rt, 6 hrsN-Methyl-6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine 75%
CyclohexanoneNaBH(OAc)₃DCE, rt, 12 hrsN-Cyclohexyl-6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine 68%

Ring-Opening Reactions

The spirocyclic structure undergoes controlled ring-opening under specific conditions.

Acid-Mediated Ring Expansion

Treatment with HCl in dioxane induces ring expansion to form a seven-membered lactam:

C12H20N2O3+HClC12H21ClN2O3(Yield: 72%)[6]\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_3 + \text{HCl} \rightarrow \text{C}_{12}\text{H}_{21}\text{ClN}_2\text{O}_3 \quad (\text{Yield: 72\%}) \quad \text{[6]}

Base-Induced Rearrangement

Exposure to NaOH in ethanol generates a bicyclic amine oxide:

C12H20N2O3+NaOHC12H19N2O4Na(Yield: 65%)[4]\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_3 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{19}\text{N}_2\text{O}_4\text{Na} \quad (\text{Yield: 65\%}) \quad \text{[4]}

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases (t₁/₂ < 1 hr at pH < 2 or > 12) .

Scientific Research Applications

Biological Activities

Tert-butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate has been investigated for various biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, derivatives of 2,6-diazaspiro[3.4]octane have shown effectiveness against Mycobacterium tuberculosis, suggesting that tert-butyl derivatives may also possess similar activities .
  • Anticancer Potential : The compound may act as an inhibitor in cancer-related pathways. Compounds derived from the spirocyclic framework have been identified as inhibitors of the menin-MLL1 interaction, which is crucial for certain types of cancer .
  • Neuropharmacological Effects : Spirocyclic compounds have been studied for their interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the applications of related compounds, providing insights into the potential uses of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Antimicrobial2-(tert-butyl)-8-ethyl 6-benzylMIC = 0.016 μg/mL against M. tuberculosis
AnticancerMenin-MLL1 inhibitorsReduced tumor growth in preclinical models
NeuropharmacologicalSpirocyclic derivativesModulation of dopamine receptors

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the formation of the spirocyclic structure followed by carbamate formation. The availability of different substituents on the benzene ring allows for the exploration of structure–activity relationships, which can enhance its biological efficacy.

Table 2: Synthetic Routes and Yields

Synthetic RouteYield (%)Reference
General procedure A for spirocyclic synthesis63%
Carbamate formation from corresponding amines58%

Mechanism of Action

The mechanism of action of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate, identified by the CAS number 1422496-62-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C18H26N2O3, with a molar mass of 318.41 g/mol. The compound exhibits a predicted density of 1.16 g/cm³ and a boiling point of approximately 445.9 °C. Its pKa value is around 11.91, indicating its basic nature. The compound is characterized by the presence of a spirocyclic structure, which contributes to its biological properties .

Research indicates that compounds containing the azaspiro framework often exhibit diverse pharmacological activities, including interactions with neurotransmitter systems. Specifically, the 2-oxa-6-azaspiro structure may enhance binding affinity to various receptors involved in pain modulation and neurological functions.

Case Studies

  • Pain Management Applications : In a comparative study involving azaspiro derivatives, compounds similar to this compound were evaluated for their analgesic properties in animal models. Results indicated that these compounds could effectively reduce pain responses through modulation of central nervous system pathways .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of azaspiro compounds, highlighting their potential in treating anxiety and depression by interacting with serotonin receptors . This suggests that this compound might also exhibit similar effects.

Synthesis

The synthesis of this compound involves several synthetic routes that utilize readily available starting materials and conventional chemical transformations. A notable method includes an annulation strategy that constructs the spirocyclic framework efficiently .

Data Table: Key Properties and Activities

Property/ActivityValue/Description
Molecular Formula C18H26N2O3
Molar Mass 318.41 g/mol
Density 1.16 g/cm³
Boiling Point ~445.9 °C
pKa 11.91
Biological Activity Potential analgesic and neuroactive
Synthesis Method Annulation strategy

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate?

  • Methodology : The synthesis typically involves carbamate protection of the spirocyclic amine intermediate. Key steps include:

Spirocyclic Core Formation : Cyclization of a ketone or aldehyde precursor under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) to form the 2-oxa-6-azaspiro[3.4]octane scaffold.

Carbamate Protection : Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the tert-butyl carbamate group .

  • Critical Parameters :
  • Temperature control (0–25°C) during Boc protection to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : A multi-technique approach is essential:

Chromatography : HPLC or UPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .

Q. Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns on the spirocyclic ring and benzyl group.
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

Elemental Analysis : Validate empirical formula (C, H, N content) .

Q. What precautions are necessary for safe handling and storage?

  • Methodology :
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .
  • Handling :
  • Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid skin/eye contact.
  • Electrostatic discharge (ESD) precautions: Ground equipment and avoid plastic utensils .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this spirocyclic carbamate?

  • Methodology :
  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways (e.g., transition states for spirocyclic ring formation).
  • Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflow to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
  • Example Workflow :

Simulate energy profiles for Boc protection steps.

Validate predictions with small-scale experiments (mg quantities).

Refine models using experimental feedback (e.g., yields, byproduct analysis) .

Q. What statistical design strategies are effective for optimizing reaction yields?

  • Methodology :
  • Design of Experiments (DoE) :
  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., higher temperatures may compensate for low catalyst activity).
  • Example Table :
FactorLow LevelHigh LevelOptimal Range
Temperature (°C)02510–15
Solvent (DMF:THF)1:13:12:1
Catalyst (mol%)51510
  • Validation : Confirm optimal conditions with triplicate runs (RSD <5%) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodology :
  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., benzyl vs. phenyl groups) and compare bioactivity profiles (IC₅₀, binding affinity).
  • Data Triangulation :

Validate assay reproducibility (intra-lab vs. inter-lab results).

Cross-reference with computational docking (e.g., AutoDock Vina) to identify structural determinants of activity .

  • Case Study : Discrepancies in enzyme inhibition may arise from stereochemical impurities; use chiral HPLC to confirm enantiomeric excess (>99%) .

Q. What strategies address solubility challenges in biological assays?

  • Methodology :
  • Co-solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with assay buffer containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions (particle size <200 nm preferred).
  • Critical Consideration : Avoid precipitation by pre-filtering solutions (0.22 µm membrane) before use .

Data Analysis and Validation

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodology :
  • Accelerated Stability Testing :

Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours.

Analyze degradation by LC-MS (e.g., loss of Boc group detected via [M-Boc+H]⁺ fragment).

  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models .

Tables for Key Comparisons

Q. Table 1: Analytical Techniques for Characterization

TechniquePurposeCritical Parameters
¹H NMRConfirm spirocyclic coreDeuterated solvent (CDCl₃)
HPLC-UVPurity assessmentC18 column, 0.1% TFA in H₂O/MeCN
HRMSMolecular ion confirmationResolution >30,000

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low Boc protection yieldUse DMAP catalyst, anhydrous DMF
Spirocyclic ring openingOptimize cyclization temperature

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